
4,4-Dimethylthiane-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethylthiane-3-thiol is an organosulfur compound with the molecular formula C₇H₁₄S₂ It is characterized by the presence of a thiol group (-SH) attached to a thiane ring, which is a six-membered ring containing one sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethylthiane-3-thiol typically involves the reaction of 4,4-dimethylthiane with thiolating agents. One common method is the nucleophilic substitution reaction where thiourea is used as a sulfur source. The reaction proceeds through the formation of an intermediate isothiouronium salt, which is then hydrolyzed to yield the desired thiol compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its high purity for industrial applications.
化学反応の分析
Types of Reactions
4,4-Dimethylthiane-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and dithiothreitol (DTT) are used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) and sulfonic acids (R-SO₃H).
Reduction: Thiols (R-SH) from disulfides.
Substitution: Various alkylated thiols depending on the substituent introduced.
科学的研究の応用
4,4-Dimethylthiane-3-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in thiol-ene click reactions.
Biology: Employed in the study of thiol-based redox biology and as a probe for detecting reactive oxygen species.
Medicine: Investigated for its potential antioxidant properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and materials with specific functional properties.
作用機序
The mechanism of action of 4,4-Dimethylthiane-3-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. These reactions are crucial in biological systems for maintaining redox homeostasis and regulating protein function. The thiol group can also act as a nucleophile, participating in various chemical reactions that modify molecular targets and pathways .
類似化合物との比較
Similar Compounds
4,4-Dimethylthiane: Lacks the thiol group, making it less reactive in redox and nucleophilic substitution reactions.
Triazoles: Another class of heterocyclic compounds with distinct pharmacological properties.
Uniqueness
4,4-Dimethylthiane-3-thiol is unique due to its specific structure, which combines the stability of the thiane ring with the reactivity of the thiol group. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
特性
分子式 |
C7H14S2 |
|---|---|
分子量 |
162.3 g/mol |
IUPAC名 |
4,4-dimethylthiane-3-thiol |
InChI |
InChI=1S/C7H14S2/c1-7(2)3-4-9-5-6(7)8/h6,8H,3-5H2,1-2H3 |
InChIキー |
VSUXEIZXHNMDGB-UHFFFAOYSA-N |
正規SMILES |
CC1(CCSCC1S)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



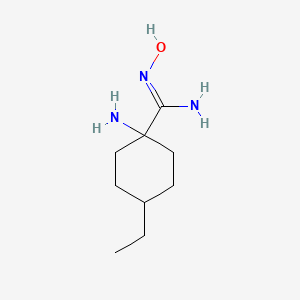
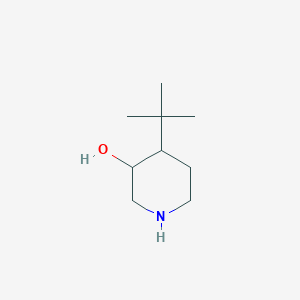
![Tert-butyl 2-(2-ethoxy-2-oxoethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13325067.png)
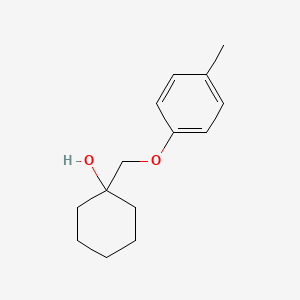
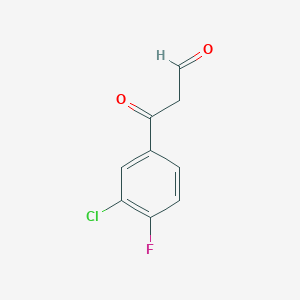
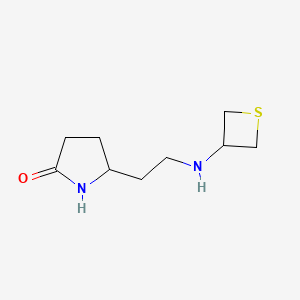
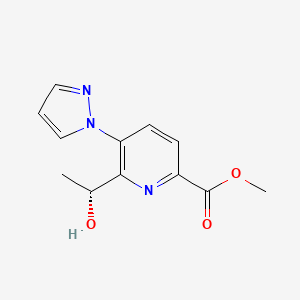
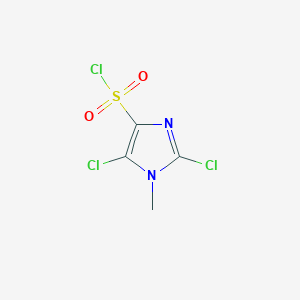

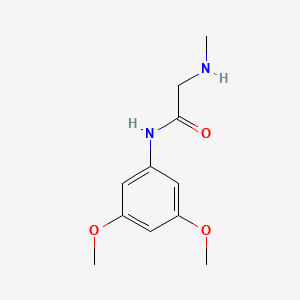
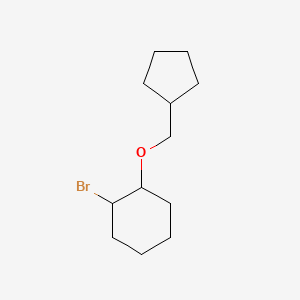
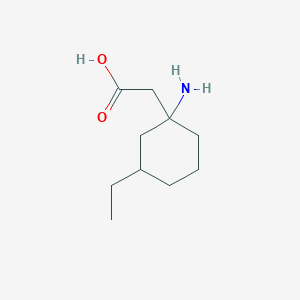
![6-[(Prop-2-yn-1-yloxy)amino]pyridazine-3-carboxylic acid](/img/structure/B13325115.png)
